molecular formula C7H15ClSi2 B14719062 Silane, [(chlorodimethylsilyl)ethynyl]trimethyl- CAS No. 22843-61-4

Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-

Cat. No.: B14719062
CAS No.: 22843-61-4
M. Wt: 190.82 g/mol
InChI Key: WTTIPSMRFXRJSY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Silane, [(chlorodimethylsilyl)ethynyl]trimethyl- can be achieved through both direct and indirect methods. The direct synthesis method involves the reaction of trimethylchlorosilane with acetylene in the presence of a catalyst . This reaction typically occurs under controlled conditions to ensure high yield and purity. The indirect synthesis method involves the reaction of other organosilicon compounds with acetylene or other alkynes . Both methods have their advantages and disadvantages, and the choice of method depends on factors such as raw material availability, reaction conditions, and desired product purity.

Mechanism of Action

The mechanism of action of Silane, [(chlorodimethylsilyl)ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the silicon atom. The ethynyl group allows for addition and coupling reactions, while the silicon atom can form strong bonds with other elements, facilitating substitution reactions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used. For example, in Sonogashira cross-coupling reactions, the compound acts as a substrate for nickel-catalyzed cross-coupling with benzonitriles .

Properties

CAS No.

22843-61-4

Molecular Formula

C7H15ClSi2

Molecular Weight

190.82 g/mol

IUPAC Name

chloro-dimethyl-(2-trimethylsilylethynyl)silane

InChI

InChI=1S/C7H15ClSi2/c1-9(2,3)6-7-10(4,5)8/h1-5H3

InChI Key

WTTIPSMRFXRJSY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#C[Si](C)(C)Cl

Origin of Product

United States

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